molecular formula C7H13B B3252615 (3-Bromopropyl)cyclobutane CAS No. 21782-49-0

(3-Bromopropyl)cyclobutane

Cat. No.: B3252615
CAS No.: 21782-49-0
M. Wt: 177.08 g/mol
InChI Key: MYWUIQVJDNMTAC-UHFFFAOYSA-N
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Description

(3-Bromopropyl)cyclobutane is an organic compound with the molecular formula C7H13Br It consists of a cyclobutane ring substituted with a bromopropyl group at the third carbon atom

Mechanism of Action

Target of Action

The primary targets of (3-Bromopropyl)cyclobutane are likely to be molecules that can undergo nucleophilic substitution or elimination reactions . These reactions typically involve a nucleophile, a molecule that donates an electron pair, and an electrophile, a molecule that accepts an electron pair . In the case of this compound, the bromine atom acts as a leaving group, making the compound a potential electrophile .

Mode of Action

This compound can interact with its targets through nucleophilic substitution or elimination reactions . In a nucleophilic substitution reaction, the bromine atom in this compound is replaced by a nucleophile . In an elimination reaction, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

Biochemical Pathways

Given its potential to undergo nucleophilic substitution and elimination reactions, it could potentially interfere with various biochemical pathways involving similar reactions . For instance, it could disrupt the normal function of proteins or enzymes that contain nucleophilic amino acids, such as serine, threonine, or cysteine .

Pharmacokinetics

Cycloalkanes, the class of compounds to which this compound belongs, are generally lipophilic . This suggests that this compound could potentially cross cell membranes and distribute throughout the body. Its metabolism and excretion would likely involve enzymatic reactions that convert it into more polar metabolites, which could then be excreted in the urine or bile .

Result of Action

Its potential to undergo nucleophilic substitution and elimination reactions suggests that it could modify the structure of biomolecules, potentially altering their function . For instance, it could potentially react with nucleophilic amino acids in proteins, leading to changes in protein structure and function .

Action Environment

Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the action, efficacy, and stability of this compound. For instance, higher temperatures could increase the rate of its reactions, while extreme pH values could affect its stability . The presence of other chemicals could also influence its reactivity, either by competing for the same targets or by reacting with this compound itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method is the reaction of cyclobutylmethanol with phosphorus tribromide (PBr3) under controlled conditions to yield this compound. Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)cyclobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the conditions, products can range from alcohols to alkanes.

Scientific Research Applications

(3-Bromopropyl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanol: Similar structure but with a hydroxyl group instead of a bromine atom.

    Cyclobutylamine: Contains an amine group instead of a bromine atom.

    Cyclobutyl chloride: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

(3-Bromopropyl)cyclobutane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying reaction mechanisms and developing new materials.

Properties

IUPAC Name

3-bromopropylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-2-5-7-3-1-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUIQVJDNMTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307179
Record name Cyclobutane, (3-bromopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21782-49-0
Record name Cyclobutane, (3-bromopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21782-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutane, (3-bromopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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